2-ethyl-5-methoxy-1H-benzo[d]imidazole
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Overview
Description
2-ethyl-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones. One common method is the reaction of o-phenylenediamine with 2-ethyl-5-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration, washed, and dried to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-ethyl-5-methoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact mechanism depends on the specific application and target. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-benzo[d]imidazole: Lacks the methoxy group, which may affect its chemical properties and biological activities.
5-methoxy-1H-benzo[d]imidazole: Lacks the ethyl group, which may influence its reactivity and applications.
2-methyl-5-methoxy-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to different properties.
Uniqueness
2-ethyl-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical reactivity and potential applications. The combination of these groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-10-11-8-5-4-7(13-2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
AAXILYPOZBBCEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
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